

# Application Notes and Protocols for Noninvasive Mesotocin Measurement in Avian Saliva

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Compound of Interest		
Compound Name:	Mesotocin	
Cat. No.:	B1516673	Get Quote

## Introduction

Mesotocin (MT), the avian homolog of the mammalian neuropeptide oxytocin (OT), plays a crucial role in regulating social behaviors in birds, including flocking, pair bonding, and prosociality.[1][2][3] Traditional methods for measuring MT involve invasive blood sampling, which can induce stress and alter hormone levels.[4] The development of non-invasive techniques to measure hormones in saliva offers a significant advancement for behavioral endocrinology research in avian species.[1][5] Saliva collection is minimally stressful and allows for repeated sampling from the same individual, providing a more accurate reflection of baseline hormone levels and their fluctuations in response to social and environmental stimuli. [6]

These application notes provide a comprehensive overview and detailed protocols for the non-invasive measurement of **mesotocin** in the saliva of birds. This document is intended for researchers, scientists, and drug development professionals interested in applying this methodology to their studies.

## **Core Applications**

- Behavioral Endocrinology: Investigate the hormonal underpinnings of social behaviors such as pair-bonding, parental care, aggression, and cooperation.
- Animal Welfare Assessment: Monitor stress levels and well-being in captive and wild bird populations non-invasively.



- Pharmacological Studies: Assess the effects of novel drug candidates on the mesotocin system.
- Conservation Biology: Evaluate the physiological responses of birds to environmental changes and conservation interventions.

## **Quantitative Data Summary**

The following tables summarize quantitative data from studies that have successfully measured **mesotocin** in the saliva of birds. This data can serve as a reference for expected concentration ranges and the influence of biological variables.

Table 1: Salivary **Mesotocin** Concentrations in Common Ravens (Corvus corax)

Season	Mesotocin Detectability	Mean Mesotocin Concentration (pg/mL) ± SEM	Reference
Mating Season (Winter)	Lower	Lower	[1][7]
Breeding Season (Spring)	Significantly Higher	Significantly Higher	[1][7]

Note: Specific concentrations were not provided in the abstract, but the study indicated significant seasonal differences.

Table 2: Validation of a Commercial Oxytocin EIA Kit for Mesotocin Measurement



Validation Parameter	Result	Species	Reference
Parallelism	Achieved	Common Raven	[1][7]
Recovery	Successful	Common Raven	[1][7]
Intra-assay CV	10.3%	Common Raven	[7]
Inter-assay CV	11.4%	Common Raven	[7]
Detection Limit	22.9 pg/mL	Not specified	[7]

# Experimental Protocols

## **Protocol 1: Saliva Sample Collection from Birds**

This protocol is a general guideline and may need to be adapted based on the species, age, and temperament of the bird. Training the birds for voluntary sample collection is highly recommended to minimize stress.

#### Materials:

- Sterile saliva collection swabs (e.g., Salimetrics SalivaBio Children's Swab)
- Swab storage tubes
- Gloves
- Positive reinforcement (e.g., food treats)

### Procedure:

- Habituation and Training (Recommended):
  - o Gradually habituate the bird to the presence of the researcher and the collection materials.
  - Using positive reinforcement, train the bird to voluntarily accept the swab in its beak. This
    can be achieved by pairing the swab with a food reward.



- The goal is for the bird to hold the swab in its mouth, ideally in the throat pouch where saliva accumulates, for a designated period (e.g., 30-60 seconds).[8]
- Sample Collection:
  - Wear gloves to avoid contamination of the sample.
  - Present the swab to the bird. For trained birds, allow them to take the swab voluntarily.
  - For untrained birds, gently restrain the bird and carefully insert the swab into its oral cavity.
     Gently roll the swab tip inside the bird's mouth and behind the tongue.[10]
  - Leave the swab in the mouth for approximately 30-60 seconds to ensure adequate saliva absorption.[8]
- Sample Handling:
  - Immediately after collection, place the swab into a labeled storage tube.
  - Within 10 minutes of collection, store the samples at -20°C until analysis.

# Protocol 2: Salivary Mesotocin Quantification using Enzyme Immunoassay (EIA)

This protocol is based on the use of a commercial oxytocin EIA kit (e.g., Arbor Assays DetectX® Oxytocin EIA Kit, Cat. No. K048-H1/H5), which has been shown to be suitable for measuring **mesotocin**.[1][7][11] Always refer to the specific manufacturer's instructions provided with the kit.

### Materials:

- Commercial Oxytocin EIA Kit (including standards, antibodies, conjugate, wash buffer, substrate, and stop solution)
- Saliva samples collected as per Protocol 1
- Microplate reader capable of measuring absorbance at 450 nm



- Vortex mixer
- Centrifuge
- · Pipettes and tips
- Distilled or deionized water

### Procedure:

- Sample Preparation (Extraction):
  - Thaw the frozen saliva samples on ice.
  - Centrifuge the swab storage tubes at 1600 x g for 20 minutes at 4°C to separate the saliva from the swab.[7]
  - Transfer the supernatant (saliva) to a clean tube.
  - Mix 1 part of the saliva sample with 1.5 parts of the Extraction Solution provided in the kit.
     [2][12]
  - Vortex the mixture and incubate at room temperature for 90 minutes with continuous mixing (e.g., on a nutator).[2][12]
  - Centrifuge the mixture for 20 minutes at 1660 x g at 4°C.[2][12]
  - Transfer the supernatant to a new tube and evaporate to dryness (e.g., using a SpeedVac at 37°C).[2][12]
  - Reconstitute the dried extract with the Assay Buffer provided in the kit. The reconstitution volume will depend on the expected concentration and should be optimized.[2][12]
- Immunoassay Procedure (refer to kit manual for specific volumes and incubation times):
  - Prepare the standards and controls as per the kit instructions.



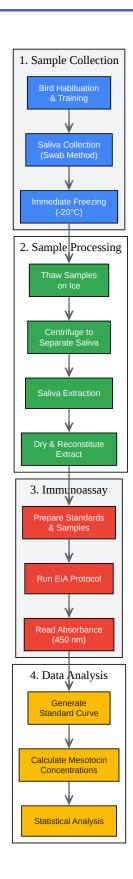
- Pipette the standards, controls, and prepared samples into the wells of the antibodycoated microplate.
- Add the mesotocin-peroxidase conjugate to each well.
- Add the mesotocin antibody to each well (except for the non-specific binding wells).
- Incubate the plate, typically overnight at 4°C.[2][11]
- Wash the plate multiple times with the provided Wash Buffer.
- Add the TMB substrate to each well and incubate at room temperature to allow for color development.
- Stop the reaction by adding the Stop Solution.
- Data Analysis:
  - Read the absorbance of each well at 450 nm using a microplate reader.
  - Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
  - Calculate the **mesotocin** concentration in the samples by interpolating their absorbance values from the standard curve.
  - Correct the final concentration for the dilution factor used during sample preparation.

# Mandatory Visualizations Mesotocin Signaling Pathway









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